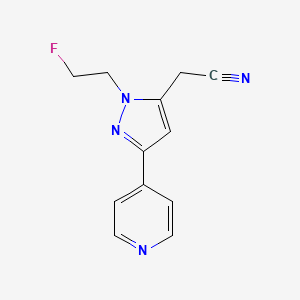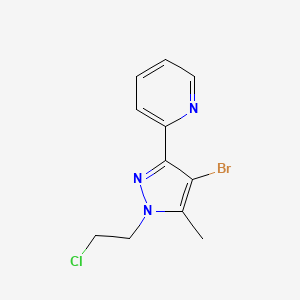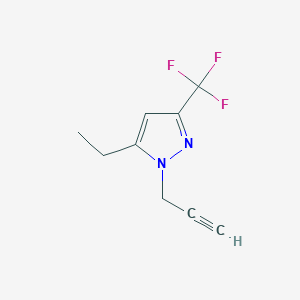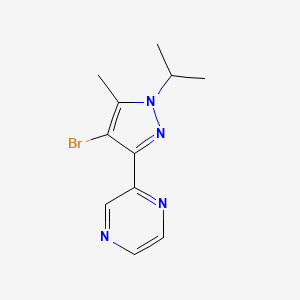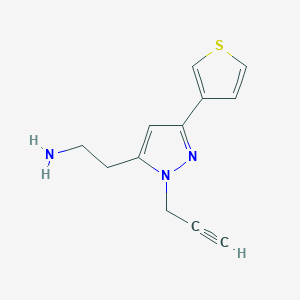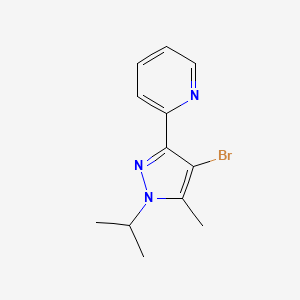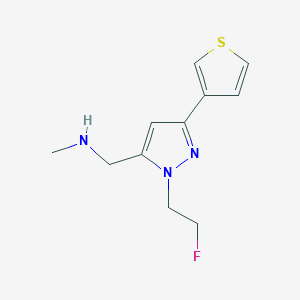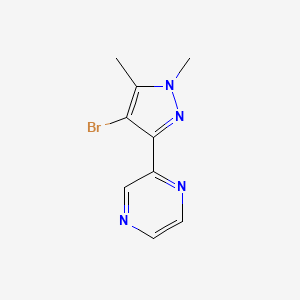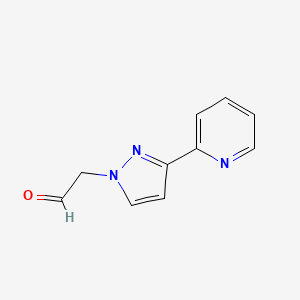
(1-(5-Aminopiridin-2-il)-4,4-dimetilpirrolidin-3-il)metanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would likely play a significant role in its overall structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrolidine and pyridine rings could potentially make the compound more polar .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos Potenciales
Este compuesto tiene aplicaciones potenciales en química medicinal, particularmente en la síntesis de agentes terapéuticos. Su estructura sugiere que podría ser útil en el desarrollo de fármacos dirigidos a trastornos neurológicos debido a la presencia del grupo aminopiridina, que se sabe que influye en la actividad neuronal . El anillo de pirrolidina, una característica común en muchos productos farmacéuticos, podría aprovecharse por sus propiedades bioactivas.
Bioquímica: Estudios de Inhibición Enzimática
En bioquímica, el compuesto podría utilizarse en estudios de inhibición enzimática. El grupo aminopiridina puede actuar como un mimético de moléculas basadas en adenina, inhibiendo potencialmente enzimas que dependen del trifosfato de adenosina (ATP) u otros nucleótidos de adenina .
Farmacología: Modulación Farmacocinética
La investigación farmacológica podría explorar el uso de este compuesto en la modulación de la farmacocinética de los fármacos. Sus características estructurales podrían ser beneficiosas para alterar la solubilidad, la distribución y el metabolismo de los principios activos farmacéuticos, mejorando así su eficacia o reduciendo los efectos secundarios .
Síntesis Orgánica: Intermediario para Moléculas Complejas
Los químicos orgánicos podrían emplear este compuesto como intermediario en la síntesis de moléculas más complejas. Sus grupos hidroxilo y amina reactivos proporcionan sitios para modificaciones químicas adicionales, lo que lo convierte en un bloque de construcción versátil para la construcción de estructuras más grandes e intrincadas .
Química Analítica: Desarrollo de Reactivos Analíticos
La estructura única del compuesto podría utilizarse en el desarrollo de nuevos reactivos analíticos. Por ejemplo, su potencial para formar complejos con metales u otros compuestos orgánicos puede aprovecharse en espectroscopia o cromatografía para detectar, cuantificar o aislar analitos específicos .
Electroquímica: Sensores Electroquímicos
Finalmente, en el campo de la electroquímica, este compuesto podría investigarse por sus propiedades electroactivas. El grupo aminopiridina, en particular, puede sufrir reacciones redox, lo que podría ser útil para diseñar sensores electroquímicos para detectar sustancias biológicas o químicas .
Mecanismo De Acción
Target of Action
The compound contains a pyridine and a pyrrolidine ring. Compounds containing these structures are known to interact with various biological targets. For example, pyridine derivatives are known to bind to multiple receptors, contributing to their diverse biological activities . Pyrrolidine is a common scaffold in drug discovery, contributing to the stereochemistry of the molecule .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrolidine-based enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to conformational changes that affect protein function and stability.
Cellular Effects
The effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to pyrrolidine-based enzymes can result in either the inhibition or activation of these enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of (1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby influencing cellular processes.
Propiedades
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-4-3-10(13)5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOQHZRXPCTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




